2-(3,4-Difluorophenyl)-2-pentanol
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Overview
Description
2-(3,4-Difluorophenyl)-2-pentanol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-2-pentanol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Difluorophenyl)-2-pentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-pentanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: Shares the difluorophenyl group but has a cyclopropane ring instead of a pentanol backbone.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Another compound with a difluorophenyl group, but with a carboxylic acid functional group.
Uniqueness: 2-(3,4-Difluorophenyl)-2-pentanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its pentanol backbone provides flexibility and reactivity that are not present in similar compounds with cyclopropane or carboxylic acid groups .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAZYTFQPUAJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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